2-Methyl-5-(methylthio)phenol
Overview
Description
2-Methyl-5-(methylthio)phenol is an organic compound with the molecular formula C8H10OS It is a derivative of phenol, characterized by the presence of a methyl group at the second position and a methylthio group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-(methylthio)phenol can be synthesized through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production. The use of continuous flow reactors and automated control systems further enhances the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Methyl-5-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylthio)phenol involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present. Its biological activity is often attributed to its ability to interact with cellular components, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenol (o-Cresol): Lacks the methylthio group, resulting in different chemical properties.
4-Methyl-2-(methylthio)phenol: Similar structure but with different substitution pattern on the benzene ring.
2-Methyl-5-(ethylthio)phenol: Contains an ethylthio group instead of a methylthio group.
Uniqueness
2-Methyl-5-(methylthio)phenol is unique due to the specific positioning of the methyl and methylthio groups on the benzene ring
Properties
IUPAC Name |
2-methyl-5-methylsulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJZERCUFCETNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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